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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of AZ-
PFKFB3-67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-
biphosphatase 3 (PFKFB3). The protocols outlined below are intended to assist in the design
and execution of animal studies for oncology and immunology research.

Introduction

PFKFB3 is a key regulatory enzyme in glycolysis, a metabolic pathway often upregulated in
cancer cells and activated immune cells to meet their increased energetic and biosynthetic
demands. Inhibition of PFKFB3 presents a promising therapeutic strategy to target the
metabolic vulnerabilities of tumors and modulate immune responses. AZ-PFKFB3-67 is a
highly selective and potent small molecule inhibitor of PFKFB3 with an IC50 of 11 nM.[1] These
notes provide detailed protocols for its use in preclinical animal models.

PFKFB3 Signaling Pathway

PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric
activator of phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in glycolysis. By
inhibiting PFKFB3, AZ-PFKFB3-67 reduces the levels of F-2,6-BP, thereby decreasing the
glycolytic flux. This can lead to reduced proliferation and survival of cancer cells and
modulation of immune cell function.
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PFKFB3 Signaling Pathway and Inhibition by AZ-PFKFB3-67
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Caption: PFKFB3 signaling pathway and the point of inhibition by AZ-PFKFB3-67.

Data Presentation

The following tables summarize the available quantitative data for AZ-PFKFB3-67 and other

relevant PFKFB3 inhibitors in animal studies.

Table 1: In Vivo Efficacy of PFKFB3 Inhibitors

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15573944?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573944?utm_src=pdf-body
https://www.benchchem.com/product/b15573944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check

Availability & Pricing

Animal Tumor/Dise  Dosing .
Compound . Efficacy Reference
Model ase Type Regimen
Significant
_ 115 pg/kg —_
AZ-PFKFB3- C57BL/6 Matrigel Plug inhibition of
) ] ) (route not [2]
67 Mice Angiogenesis N new vessel
specified) )
formation
Decreased
infarcted
. 60 mg/kg, .
AZ-PFKFB3- ] Ischemia/Rep ] ] brain volume
Mice ) single i.v. [3]
67 erfusion L to 27% (from
injection _
43% in
untreated)
PFK15 ] 25 mg/kg, Significant
C57BL/6 Lewis Lung )
(PFKFB3 ) ] i.p., every 3 tumor growth [4]
S Mice Carcinoma o
inhibitor) days inhibition
Attenuated
PFK15 T-cell 25 mg/kg, ) ]
) ) inflammation
(PFKFB3 Rag-/- Mice Transfer i.p., every 3 N [5]
S - and colitis
inhibitor) Colitis days )
severity
Table 2: Pharmacokinetic Parameters of PFKFB3 Inhibitors
Compoun ] Dose and Bioavaila Referenc
Species Cmax T1/2 .
d Route bility e
C57BI/6 25 mg/kg, 3053
PFK15 _ _ 5.1h N/A [4]
Mice i.p. ng/mL
Lenalidomi
de 105%
) 10 mg/kg,
(example Mice ) ~1.6ug/mL ~2h (compared
i.p.
small P toi.v.)
molecule)

Note: Pharmacokinetic data for AZ-PFKFB3-67 is not readily available in the public domain.
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Experimental Protocols

The following are detailed protocols for the preparation and administration of AZ-PFKFB3-67 in
preclinical animal models.

Formulation Protocol

Materials:

o AZ-PFKFB3-67 powder

e Dimethyl sulfoxide (DMSO), sterile

e Polyethylene glycol 300 (PEG300) or 400 (PEG400), sterile
e Saline (0.9% NaCl), sterile

 Sterile microcentrifuge tubes

» Sterile syringes and needles

Procedure for Intraperitoneal (i.p.) Injection:

e Stock Solution Preparation:

o Due to its solubility, AZ-PFKFB3-67 should first be dissolved in 100% DMSO to create a
concentrated stock solution (e.g., 10 mg/mL).[5] Information from suppliers indicates
solubility up to 100 mM in DMSO.[6]

o Ensure the powder is completely dissolved by vortexing.

o Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse with a 100 pL
injection volume):

o Calculate the required amount of AZ-PFKFB3-67 per mouse: 10 mg/kg * 0.02 kg = 0.2
mg.

o From the 10 mg/mL stock, this corresponds to 20 pL.
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o A common vehicle for i.p. injections is a mixture of DMSO, PEG, and saline. A suggested
vehicle composition is 10% DMSO, 40% PEG300, and 50% saline.

o To prepare the final injection solution for one mouse, mix:
» 10 pL of vehicle (DMSO/PEG300/Saline in a 1:4:5 ratio, prepared in advance)
= 20 pL of the 10 mg/mL AZ-PFKFB3-67 stock in DMSO.
= 70 pL of saline.

o Vortex the solution thoroughly to ensure it is a clear, homogenous solution. Prepare fresh
daily.

Note: The final concentration of DMSO in the injected volume should be kept low (ideally below
10%) to avoid toxicity. Adjust the volumes accordingly for different dosing concentrations and
animal numbers.

In Vivo Experimental Workflow: Oncology (Syngeneic
Tumor Model)
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Workflow for In Vivo Efficacy Study of AZ-PFKFB3-67 in a Syngeneic Mouse Model

1. Model Setup

Tumor Cell Culture
(e.g., B16-F10, LLC)

Subcutaneous Implantation
of Tumor Cells into Mice

Allow Tumors to Reach
Palpable Size (e.g., 50-100 mm3)

2. Treatment

Randomize Mice into
Treatment and Vehicle Groups

Administer AZ-PFKFB3-67 or Vehicle
(e.g., i.p., daily)

3. Monitoring & Endpoint

Measure Tumor Volume and
Body Weight Regularly

Euthanize Mice at Endpoint

(e.g., tumor size limit)

Collect Tumors and Tissues
for Analysis

/ 4. Analysis \
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Click to download full resolution via product page
Caption: A typical experimental workflow for evaluating AZ-PFKFB3-67 in a cancer model.
Protocol:
e Animal Model:

o Use syngeneic mouse models (e.g., C57BL/6 mice for B16-F10 melanoma or Lewis Lung
Carcinoma) to allow for the evaluation of the drug's effect on the tumor microenvironment
and anti-tumor immunity.

e Tumor Cell Implantation:

o Inject a suspension of tumor cells (e.g., 0.5 x 10”6 cells in 100 pL of sterile PBS)
subcutaneously into the flank of the mice.
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e Treatment Initiation:

o Once tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment
and vehicle control groups.

e Drug Administration:

o Based on data from similar PFKFB3 inhibitors, a starting dose could be in the range of 10-
25 mg/kg administered intraperitoneally once daily.[4]

o Prepare the dosing solution as described in the formulation protocol.
o Administer the drug or vehicle control according to the planned schedule.
e Monitoring and Endpoint:

o Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume
using the formula: (Length x Width?)/2.

o Monitor the body weight of the mice as an indicator of toxicity.

o The study can be terminated when tumors in the control group reach a predetermined size
or after a fixed duration of treatment.

o Endpoint Analysis:

o At the endpoint, euthanize the mice and excise the tumors for weight measurement and
further analysis, such as immunohistochemistry (e.g., for proliferation markers like Ki67 or
angiogenesis markers like CD31) and flow cytometry to analyze the immune cell infiltrate.

In Vivo Experimental Workflow: Immunology (Colitis
Model)
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Workflow for In Vivo Efficacy Study of AZ-PFKFB3-67 in a Colitis Mouse Model

1. Colitis Induction

Induce Colitis in Mice
(e.g., DSS in drinking water or
T-cell transfer)

2. Treatment
A
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(Administer AZ-PFKFB3-67 or Vehicle)

(e.g., i.p., every 3 days)

3. Monitoring & Endpoint
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(Body weight, stool consistency, etc.)
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Caption: A typical experimental workflow for evaluating AZ-PFKFB3-67 in an immunology
model.

Protocol:

¢ Animal Model:

o Use an appropriate mouse model of colitis, such as the dextran sulfate sodium (DSS)-
induced colitis model or the T-cell transfer model of colitis.

e Colitis Induction:
o For the DSS model, administer DSS in the drinking water for a defined period.

o For the T-cell transfer model, inject naive T cells into immunodeficient mice.
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e Treatment:

o Based on studies with the PFKFB3 inhibitor PFK15 in a colitis model, a dose of 25 mg/kg
administered intraperitoneally every three days can be considered as a starting point.[5]

o Prepare the dosing solution as described in the formulation protocol.
e Monitoring:

o Monitor the mice for clinical signs of colitis, including body weight loss, stool consistency,
and the presence of blood in the stool. A disease activity index (DAI) can be calculated.

o Endpoint Analysis:

[e]

At the end of the study, euthanize the mice and collect the colons.

o

Measure the colon length and weight.

[¢]

Perform histological analysis to assess the degree of inflammation and tissue damage.

[¢]

Isolate lamina propria lymphocytes for flow cytometric analysis of immune cell populations.

[e]

Homogenize colon tissue for cytokine and chemokine analysis.

Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of AZ-
PFKFB3-67 in oncology and immunology research. Due to the limited publicly available data
on the in vivo administration of AZ-PFKFB3-67 in these specific therapeutic areas, the
protocols are based on its known properties and data from studies using other PFKFB3
inhibitors. Researchers should perform initial dose-finding and toxicity studies to determine the
optimal and safe dose for their specific animal model and experimental design. Careful
consideration of the formulation is crucial for ensuring the bioavailability and efficacy of this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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